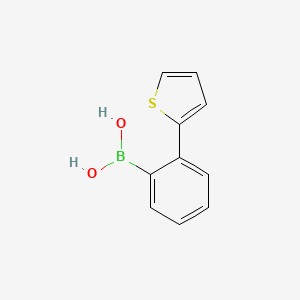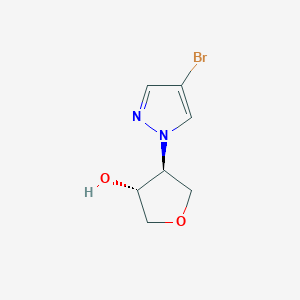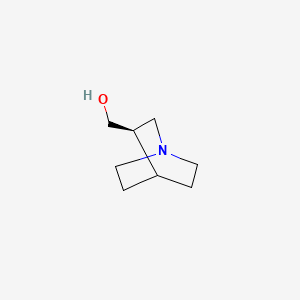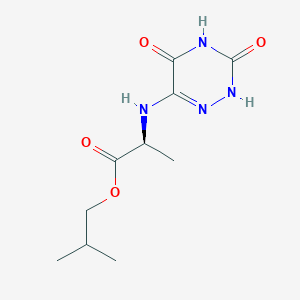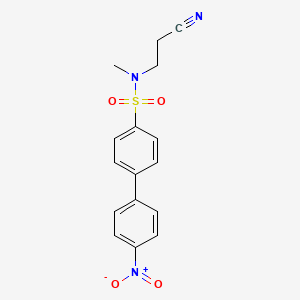![molecular formula C15H14N3O4+ B11715597 1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion, a carboxyphenyl group, and a hydroxyimino group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, including the formation of the pyridinium ion and the introduction of the carboxyphenyl and hydroxyimino groups. Common synthetic routes may include:
Formation of the Pyridinium Ion: This step involves the reaction of pyridine with an appropriate alkylating agent under acidic conditions to form the pyridinium ion.
Introduction of the Carboxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a carboxyphenyl derivative reacts with the pyridinium ion.
Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where a suitable oxime precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyimino group may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM Chloride: A closely related compound with similar chemical properties.
2-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM: Another analog with slight structural variations.
Uniqueness
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C15H14N3O4+ |
|---|---|
分子量 |
300.29 g/mol |
IUPAC名 |
2-[[2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-3-4-11(9-18)8-16-22)17-13-6-2-1-5-12(13)15(20)21/h1-9H,10H2,(H2-,17,19,20,21,22)/p+1/b16-8+ |
InChIキー |
BEXNRVDDJGADNC-LZYBPNLTSA-O |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C[N+]2=CC=CC(=C2)/C=N/O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C[N+]2=CC=CC(=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
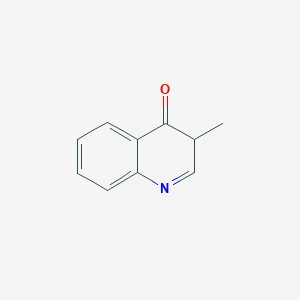
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
